Log D Advantage Over Anisole
Matched molecular pair analysis of compounds containing the –OCF₃ (trifluoromethoxy) motif versus their –OCH₃ (methoxy) counterparts shows a consistent increase in the octanol‑water distribution coefficient (log D, pH 7.4) of approximately one log unit [1]. For 3,4,5‑trifluoroanisole (PhOCF₃), the ACD/Labs‑predicted log D at pH 7.4 is 2.42 ; in contrast, anisole (PhOCH₃) exhibits a calculated log P of ~1.6–1.8 [2].
| Evidence Dimension | Octanol‑water distribution coefficient (log D, pH 7.4) |
|---|---|
| Target Compound Data | 2.42 (ACD/Labs predicted) |
| Comparator Or Baseline | Anisole (PhOCH₃) log P ~1.6–1.8 |
| Quantified Difference | +1 log unit increase |
| Conditions | ACD/Labs Percepta prediction (3,4,5‑trifluoroanisole); literature log P values for anisole |
Why This Matters
Higher log D directly impacts membrane permeability and tissue distribution, making the –OCF₃ analogue a preferred scaffold when increased lipophilicity is required in lead optimization campaigns.
- [1] Xing, L., et al. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem 2015, 10 (4), 715‑726. DOI: 10.1002/cmdc.201402555. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995 (anisole log P ~1.8). View Source
